(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides crucial information about its physical and chemical properties. While the exact molecular structure of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” is not available, the structure of similar compounds such as “(3R,6R)-6-methyloctan-3-ol” has been analyzed . The structure of a related compound, “4’-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone”, was determined by X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the specific properties of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” are not available, the properties of similar compounds such as “(3R,6R)-3,6-Octanediol” have been analyzed .Scientific Research Applications
Insecticidal Alkaloid Synthesis
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one has been utilized in the enantioselective total synthesis of insecticidal alkaloids. A study by Nakatani et al. (2006) successfully synthesized an insecticidal piperidine alkaloid starting from D-alanine, utilizing chiral centers controlled by hydrogenation of imine and side chain introduction by Julia olefination (Nakatani, Oshita, Ishigami, Watanabe, & Kitahara, 2006).
Crystal Structure and Surface Analysis
Gümüş et al. (2022) synthesized a compound related to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate. They conducted a crystal structure and Hirshfeld surface analysis, linking molecules through hydrogen bonds into double ribbons (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).
Diastereoselective Alkylation
Orena, Porzi, and Sandri (1992) investigated the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. Their work provided a convenient approach to synthesize both (S)- and (R)-alanine, highlighting the significance of this compound in stereoselective synthesis (Orena, Porzi, & Sandri, 1992).
Synthesis of Pipecolic Acid
Herdeis and Heller (1997) demonstrated the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid using (4S,5S)-5-hydroxy-4-methylpiperidine-2-one as a starting material. This research highlights the versatility of this compound in synthesizing structurally complex and biologically relevant molecules (Herdeis & Heller, 1997).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) developed novel oxime esters derived from a compound similar to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, demonstrating their potential in antioxidant and antimicrobial applications. This research exemplifies the compound's role in creating molecules with significant biological properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Safety and Hazards
properties
IUPAC Name |
(3R,6R)-3-hydroxy-6-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSFRZRPJLPQH-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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